![molecular formula C16H24N2O3 B278486 N-[4-(butanoylamino)-2-methoxyphenyl]pentanamide](/img/structure/B278486.png)
N-[4-(butanoylamino)-2-methoxyphenyl]pentanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(butanoylamino)-2-methoxyphenyl]pentanamide, also known as BMAP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. BMAP is a derivative of capsaicin, a compound found in chili peppers, and has been found to possess various biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
N-[4-(butanoylamino)-2-methoxyphenyl]pentanamide has been found to have various scientific research applications. It has been used as a tool compound to study the function of TRPV1 channels, which are involved in pain sensation and inflammation. N-[4-(butanoylamino)-2-methoxyphenyl]pentanamide has also been used as a fluorescent probe to study the binding of drugs to plasma proteins. Additionally, N-[4-(butanoylamino)-2-methoxyphenyl]pentanamide has been used as a substrate for the study of enzymes involved in drug metabolism.
Wirkmechanismus
N-[4-(butanoylamino)-2-methoxyphenyl]pentanamide acts as an agonist of TRPV1 channels, which are involved in pain sensation and inflammation. When N-[4-(butanoylamino)-2-methoxyphenyl]pentanamide binds to TRPV1 channels, it causes an influx of calcium ions into the cell, which leads to the activation of downstream signaling pathways. This activation ultimately leads to the sensation of pain or inflammation.
Biochemical and Physiological Effects:
N-[4-(butanoylamino)-2-methoxyphenyl]pentanamide has been found to have various biochemical and physiological effects. It has been shown to induce calcium influx in cells expressing TRPV1 channels, leading to the activation of downstream signaling pathways. N-[4-(butanoylamino)-2-methoxyphenyl]pentanamide has also been found to induce the release of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. Additionally, N-[4-(butanoylamino)-2-methoxyphenyl]pentanamide has been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in drug metabolism.
Vorteile Und Einschränkungen Für Laborexperimente
N-[4-(butanoylamino)-2-methoxyphenyl]pentanamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. N-[4-(butanoylamino)-2-methoxyphenyl]pentanamide is also highly specific for TRPV1 channels, which makes it a useful tool compound for studying these channels. However, N-[4-(butanoylamino)-2-methoxyphenyl]pentanamide has several limitations. It has a relatively short half-life, which limits its use in certain experiments. Additionally, N-[4-(butanoylamino)-2-methoxyphenyl]pentanamide has been found to have off-target effects, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for the study of N-[4-(butanoylamino)-2-methoxyphenyl]pentanamide. One potential area of research is the development of N-[4-(butanoylamino)-2-methoxyphenyl]pentanamide analogs with improved pharmacokinetic properties. Another area of research is the study of the role of TRPV1 channels in various disease states, such as chronic pain and inflammation. Additionally, N-[4-(butanoylamino)-2-methoxyphenyl]pentanamide could be used as a tool compound to study the binding of drugs to plasma proteins in various disease states. Overall, N-[4-(butanoylamino)-2-methoxyphenyl]pentanamide has significant potential for further scientific research and development.
Synthesemethoden
The synthesis of N-[4-(butanoylamino)-2-methoxyphenyl]pentanamide involves the reaction of 4-aminophenol with butanoyl chloride to form N-(4-aminophenyl)butanamide. This intermediate is then reacted with 2-methoxyphenylpentanoyl chloride to form N-[4-(butanoylamino)-2-methoxyphenyl]pentanamide. The overall reaction scheme is shown below:
4-aminophenol + butanoyl chloride → N-(4-aminophenyl)butanamide
N-(4-aminophenyl)butanamide + 2-methoxyphenylpentanoyl chloride → N-[4-(butanoylamino)-2-methoxyphenyl]pentanamide
Eigenschaften
Produktname |
N-[4-(butanoylamino)-2-methoxyphenyl]pentanamide |
---|---|
Molekularformel |
C16H24N2O3 |
Molekulargewicht |
292.37 g/mol |
IUPAC-Name |
N-[4-(butanoylamino)-2-methoxyphenyl]pentanamide |
InChI |
InChI=1S/C16H24N2O3/c1-4-6-8-16(20)18-13-10-9-12(11-14(13)21-3)17-15(19)7-5-2/h9-11H,4-8H2,1-3H3,(H,17,19)(H,18,20) |
InChI-Schlüssel |
MQTLNYFEMNQMQB-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)NC1=C(C=C(C=C1)NC(=O)CCC)OC |
Kanonische SMILES |
CCCCC(=O)NC1=C(C=C(C=C1)NC(=O)CCC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.